molecular formula C26H35N5O3 B2655047 N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922068-33-5

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2655047
CAS RN: 922068-33-5
M. Wt: 465.598
InChI Key: AAKYZADFSCJAFS-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O3 and its molecular weight is 465.598. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential in Serotonin Receptor Antagonism

A study explored the chemistry and pharmacological evaluation of analogues related to N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, focusing on their potential as potent and selective 5-HT(1B/1D) antagonists. These compounds displayed significant affinity towards rat 5-HT(1B) and calf 5-HT(1D) receptors, suggesting their potential in modulating serotonin levels and related pharmacological effects (Liao et al., 2000).

Role in Synthetic Cannabinoids Detection

Research identified novel synthetic cannabinoids, where compounds similar in structure to N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, were detected in illegal products. This study highlights the importance of structural analysis in identifying and understanding the pharmacological properties of new psychoactive substances (Uchiyama et al., 2013).

ABCB1 Inhibition for Cancer Therapy

Investigations into 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors revealed that derivatives, including those structurally related to N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, showed promising activity in inhibiting ABCB1. This suggests potential applications in overcoming multidrug resistance in cancer therapy (Colabufo et al., 2008).

Antidepressant and Anxiolytic Properties

A compound closely related to N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, known as S32212, was characterized for its antidepressant and anxiolytic properties. It acts as a serotonin type 2C receptor inverse agonist and α2-adrenoceptor antagonist, displaying a functional profile consistent with improved mood and cognitive performance (Dekeyne et al., 2012).

Antimicrobial and DNA Interaction Studies

Research on organotin(IV)-Schiff base complexes, which include components structurally akin to N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, demonstrated effective antimicrobial activity and the ability to interact with DNA. This suggests potential for the development of new therapeutic agents with antimicrobial and genotoxic capabilities (Prasad et al., 2010).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3/c1-29-12-14-31(15-13-29)24(20-6-9-23-21(16-20)10-11-30(23)2)18-28-26(33)25(32)27-17-19-4-7-22(34-3)8-5-19/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKYZADFSCJAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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